SUVN-911
Description
Foundational Understanding of Nicotinic Acetylcholine (B1216132) Receptors in Central Nervous System Function
Nicotinic acetylcholine receptors are a class of ligand-gated ion channels that are widely distributed throughout the central and peripheral nervous systems mdpi.comacnp.orgfrontiersin.orgnih.govresearchgate.net. In the CNS, nAChRs are involved in a diverse array of physiological processes, including memory, learning, attention, reward, motor control, and analgesia mdpi.comfrontiersin.orgnih.govresearchgate.netscholarpedia.org. They mediate fast synaptic transmission in certain brain areas and autonomic ganglia, but more commonly exert a neuromodulatory role by influencing the release of various neurotransmitters such as dopamine, serotonin (B10506), glutamate, and gamma-aminobutyric acid (GABA) mdpi.comnih.govresearchgate.netscholarpedia.org.
nAChRs are pentameric complexes formed by the assembly of five subunits frontiersin.orgresearchgate.netwikipedia.orgguidetopharmacology.org. In mammals, 16 different subunits have been identified, categorized as alpha (α1-α7, α9, α10) and beta (β1-β4) frontiersin.orgresearchgate.netguidetopharmacology.org. These subunits can combine in various stoichiometric arrangements to form a multitude of nAChR subtypes, exhibiting distinct pharmacological and kinetic properties frontiersin.orgresearchgate.netwikipedia.orgguidetopharmacology.org. The most prevalent neuronal nAChR subtypes in the mammalian brain are the heteromeric α4β2 and the homomeric α7 receptors researchgate.netwikipedia.orgguidetopharmacology.orgnih.gov. The α4β2 subtype is known for its high affinity for nicotine (B1678760) nih.gov. The diversity in subunit composition and resulting functional properties underscores the complexity of cholinergic signaling in the brain and highlights the need for selective pharmacological tools to study specific receptor subtypes frontiersin.orgacs.org.
Conceptualization and Initial Characterization of SUVN-911 as a Research Probe
The conceptualization of this compound as a research probe stemmed from the desire to develop selective ligands targeting specific nAChR subtypes implicated in neurological and psychiatric disorders unimi.itacs.org. Given the significant role of α4β2 nAChRs in various CNS functions and their potential involvement in conditions like depression, a focus was placed on identifying compounds that could selectively modulate the activity of this subtype unimi.itwikipedia.orgacs.orgbiospace.com.
Initial characterization studies aimed to define the binding affinity and selectivity profile of this compound. These investigations revealed that this compound is a potent ligand for the α4β2 nAChR, demonstrating a high binding affinity with a Ki value of 1.5 nM unimi.itmedkoo.commedchemexpress.com. Crucially, it exhibits significant selectivity for the α4β2 subtype over other nAChRs, including the α3β4 subtype, showing >10 μM binding affinity towards the ganglionic α3β4 receptor unimi.itmedkoo.commedchemexpress.compatsnap.com. This selectivity profile is essential for a research probe, allowing investigators to infer that observed effects are primarily mediated through the α4β2 receptor rather than other nAChR subtypes or off-targets unimi.itmedchemexpress.com. Further characterization indicated selectivity over a panel of more than 70 other targets, including GPCRs, ion channels, enzymes, and transporters medkoo.commedchemexpress.compatsnap.com.
Preclinical studies utilizing this compound as a research probe have provided insights into the potential roles of α4β2 nAChRs in mediating specific behaviors and neurochemical changes researchgate.netresearchgate.netnih.gov. For instance, studies in animal models have explored its effects on behaviors relevant to depression, demonstrating antidepressant-like properties researchgate.netmedkoo.commedchemexpress.comresearchgate.netnih.gov. Investigations into its mechanism of action have included assessing its impact on neurotransmitter levels, such as serotonin, and neurotrophic factors like brain-derived neurotrophic factor (BDNF) in brain regions like the cortex wikipedia.orgresearchgate.netnih.govsuven.com. The compound has also been characterized for its pharmacokinetic properties, including oral bioavailability and brain penetration in rats, supporting its utility in in vivo research medkoo.commedchemexpress.compatsnap.comresearchgate.net.
The detailed pharmacological characterization of this compound, highlighting its potency and selectivity for α4β2 nAChRs, establishes it as a valuable tool for researchers investigating the specific contributions of this receptor subtype to CNS function and dysfunction unimi.itmedkoo.commedchemexpress.com.
Key Binding Affinity Data for this compound
| Target Subtype | Binding Affinity (Ki) | Selectivity vs α3β4 | Reference |
| α4β2 nAChR | 1.5 nM | >10 μM | unimi.itmedkoo.commedchemexpress.compatsnap.com |
| α3β4 nAChR | >10 μM | - | unimi.itmedkoo.commedchemexpress.compatsnap.com |
Selectivity Profile of this compound
| Target Class | Selectivity | Reference |
| GPCRs | Selective | medkoo.commedchemexpress.com |
| Ion Channels (excluding α4β2, α3β4 nAChRs) | Selective | medkoo.commedchemexpress.com |
| Enzymes | Selective | medkoo.commedchemexpress.com |
| Peptides | Selective | medkoo.com |
| Steroids | Selective | medkoo.com |
| Second Messengers | Selective | medkoo.com |
| Growth Factors | Selective | medkoo.com |
| Prostaglandins | Selective | medkoo.com |
| Other Targets | Selective (over 70 targets) | medkoo.commedchemexpress.compatsnap.com |
Preclinical Findings with this compound
| Area of Investigation | Key Finding(s) | Reference |
| Antidepressant-like activity | Demonstrated in animal models (e.g., forced swim test, DRL-72 s) | researchgate.netmedkoo.commedchemexpress.comresearchgate.netnih.gov |
| Neurochemical effects | Increased serotonin levels in cortex; effects on BDNF | wikipedia.orgresearchgate.netnih.govsuven.com |
| Brain Penetration | Good brain penetration observed in rats | medkoo.commedchemexpress.compatsnap.comresearchgate.net |
| Oral Bioavailability | Orally bioavailable | medkoo.commedchemexpress.compatsnap.comresearchgate.net |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(1R,3S,5R)-3-[(6-chloropyridin-3-yl)oxymethyl]-2-azabicyclo[3.1.0]hexane;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O.ClH/c12-11-2-1-9(5-13-11)15-6-8-3-7-4-10(7)14-8;/h1-2,5,7-8,10,14H,3-4,6H2;1H/t7-,8-,10+;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZIQKVIAFWXNFL-ANYFZDTESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC2NC1COC3=CN=C(C=C3)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2C[C@H]2N[C@@H]1COC3=CN=C(C=C3)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2414674-71-6 | |
| Record name | Ropanicant hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2414674716 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ROPANICANT HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HE3QJ0MMVA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Pharmacological Profile of Suvn 911
Receptor Binding Kinematics and Subtype Selectivity of SUVN-911
Studies have focused on determining the binding characteristics of this compound, particularly its affinity and selectivity for different nAChR subtypes. researchgate.netmedchemexpress.comunimi.it
High-Affinity Binding to Alpha4 Beta2 Nicotinic Acetylcholine (B1216132) Receptors (Ki Determination)
This compound has demonstrated high-affinity binding to the α4β2 nicotinic acetylcholine receptor subtype. The reported Ki value for this compound at the α4β2 receptor is 1.5 nM. researchgate.netmedchemexpress.comunimi.itresearchgate.netmedkoo.com This indicates a strong binding interaction with this specific receptor subtype.
Here is a table summarizing the binding affinity:
| Receptor Subtype | Binding Affinity (Ki) |
| α4β2 nAChR | 1.5 nM |
Differential Binding Affinity and Selectivity against Alpha3 Beta4 Nicotinic Acetylcholine Receptors
This compound exhibits differential binding affinity when compared to the α3β4 nicotinic acetylcholine receptor subtype. While showing high affinity for α4β2 receptors, this compound has a significantly lower binding affinity towards the ganglionic α3β4 receptor, with a reported binding affinity of >10 µM. researchgate.netmedchemexpress.comunimi.itresearchgate.netmedkoo.com This demonstrates a notable selectivity profile favoring the α4β2 subtype over the α3β4 subtype. medchemexpress.comunimi.it
Here is a table illustrating the differential binding affinity:
| Receptor Subtype | Binding Affinity (Ki) | Selectivity Ratio (α3β4/α4β2) |
| α4β2 nAChR | 1.5 nM | 1 |
| α3β4 nAChR | >10 µM | >6667 |
Comprehensive Off-Target Profiling of this compound (e.g., G-Protein Coupled Receptors, Ion Channels, Enzymes)
Beyond its primary targets, this compound has undergone comprehensive off-target profiling to assess its selectivity against a broad range of other biological targets. Studies have shown that this compound exhibits selectivity over 70 other targets, including G-Protein Coupled Receptors (GPCRs), ion channels, and enzymes. researchgate.netmedchemexpress.comresearchgate.netmedkoo.com This broad selectivity profile suggests a reduced likelihood of interactions with numerous other receptors and enzymes, which can be important for minimizing potential off-target effects. nih.govplos.orgnih.govfrontiersin.org
In Vivo Receptor Occupancy Dynamics of this compound
In vivo studies have been conducted to evaluate the receptor occupancy dynamics of this compound. Research in rats has indicated dose-dependent receptor occupancy. researchgate.netresearchgate.netpatsnap.com This suggests that increasing doses of this compound lead to a proportional increase in the occupation of its target receptors in living systems.
Elucidation of Functional Antagonism at Alpha4 Beta2 Nicotinic Acetylcholine Receptors
This compound functions as an antagonist at α4β2 nicotinic acetylcholine receptors. researchgate.netmedchemexpress.comwikipedia.orgguidetomalariapharmacology.orgnih.gov Studies using whole-cell patch clamp methods in HEK293 cells expressing α4β2 nAChRs have assessed its antagonist activity by measuring the reduction in acetylcholine-induced currents. medchemexpress.com The reported IC50 value for this antagonist activity in HEK293 cells is 7.31 µM. medchemexpress.com This indicates the concentration at which this compound inhibits 50% of the maximal acetylcholine-induced current at the α4β2 receptor.
Here is a table summarizing the functional antagonism data:
| Receptor Subtype | Functional Activity | IC50 (HEK293 cells) |
| α4β2 nAChR | Antagonist | 7.31 µM |
Molecular and Neurochemical Underpinnings of Suvn 911 Action
Modulation of Central Neurotransmitter Systems by SUVN-911
The interaction of this compound with α4β2 nAChRs leads to downstream effects on several neurotransmitter systems critical for mood regulation and cognitive function. wikipedia.org
Influence on Serotonin (B10506) Homeostasis in Cortical Regions
Preclinical studies have demonstrated that oral administration of this compound results in a significant increase in serotonin levels in the cortex. wikipedia.orgresearchgate.netpatsnap.com This increase in cortical serotonin is hypothesized to contribute, at least in part, to the observed antidepressant properties of the compound. suven.comsuven.com The modulation of serotonin homeostasis in these brain regions is considered a key mechanism underlying this compound's potential therapeutic effects in depressive disorders. wikipedia.org
Regulation of Brain-Derived Neurotrophic Factor (BDNF) Expression
Research indicates that this compound administration leads to an increase in brain-derived neurotrophic factor (BDNF) levels. researchgate.netpatsnap.com BDNF is a crucial protein involved in neuronal survival, growth, and plasticity, processes often impaired in neurological and psychiatric conditions like depression. The upregulation of BDNF by this compound suggests a potential for supporting neuronal health and function, which could contribute to its therapeutic benefits. wikipedia.org
Data on the effect of this compound on Serotonin and BDNF levels:
| Neurochemical Marker | Effect of this compound Administration (Preclinical) |
| Serotonin (in cortex) | Significant Increase wikipedia.orgresearchgate.netpatsnap.com |
| Brain-Derived Neurotrophic Factor (BDNF) | Increase researchgate.netpatsnap.com |
Effects on Microglial Activation Markers (e.g., Ionized Calcium-Binding Adaptor Molecule 1)
Studies have investigated the impact of this compound on neuroinflammation by examining markers of microglial activation. Ionized Calcium-Binding Adaptor Molecule 1 (Iba1) is commonly used as a marker for microglia. researchgate.netplos.org Preclinical data suggests that this compound treatment is associated with a reduction in Iba1 activity. researchgate.netpatsnap.com This reduction in microglial activation markers indicates a potential anti-inflammatory effect of this compound within the central nervous system, which could be relevant in the context of neuroinflammatory processes implicated in certain neurological and psychiatric disorders. nih.gov
Broader Interactions of this compound with Cholinergic Pathways and Associated Neuromodulation
This compound's primary mechanism involves antagonism of the α4β2 nicotinic acetylcholine (B1216132) receptor, a key component of the cholinergic system. wikipedia.orgspringer.comresearchgate.netnih.gov These receptors are widely distributed in the brain and play a significant role in various cognitive functions, including mood regulation. wikipedia.org By blocking α4β2 nAChRs, this compound modulates cholinergic neurotransmission. guidetopharmacology.org This targeted interaction with a specific subtype of nicotinic acetylcholine receptors is central to its pharmacological profile and is believed to underlie its effects on neurotransmitter systems and subsequent behavioral outcomes observed in preclinical models. nih.gov The selectivity of this compound for α4β2 receptors over other targets, including the α3β4 nAChR, is a notable characteristic. nih.govmedchemexpress.comunimi.it
Preclinical Efficacy and Behavioral Pharmacology of Suvn 911
Assessment of Antidepressant-like Efficacy in Rodent Models
Preclinical studies have utilized a battery of established behavioral assays to investigate the antidepressant potential of SUVN-911. These tests are designed to model specific aspects of depressive phenotypes in animals.
The Forced Swimming Test (FST) is a widely used rodent model for evaluating antidepressant efficacy. In this test, this compound demonstrated significant antidepressant-like properties. nih.gov The compound was observed to reduce immobility time in a manner comparable to established antidepressant medications, indicating a potential for antidepressant effects.
Further investigation explored the interaction of this compound with the selective serotonin (B10506) reuptake inhibitor (SSRI), citalopram (B1669093). The study revealed that this compound potentiated the antidepressant-like effects of citalopram in the FST. nih.govresearchgate.net This synergistic interaction suggests a potential for combination therapy. In contrast, other nAChR antagonists like TC-5214 and methyllycaconitine (B43530) (MLA) did not produce a similar potentiation effect with citalopram. nih.gov
Table 1: Effect of this compound in the Forced Swimming Test (FST)
| Treatment Group | Outcome |
|---|---|
| This compound | Exhibited antidepressant-like properties |
| This compound + Citalopram | Potentiated the effect of citalopram |
| TC-5214 + Citalopram | No potentiation observed |
The Differential Reinforcement of Low Rate 72-second (DRL-72s) schedule is a complex operant conditioning task sensitive to antidepressant activity. Performance in this assay is thought to reflect changes in impulsivity and timing, which can be affected by antidepressant compounds. This compound was assessed in this model and demonstrated antidepressant-like properties, further supporting its potential as a treatment for depression. nih.gov
Anhedonia, the inability to experience pleasure, is a core symptom of depression. The chronic mild stress (CMS) model in rodents is used to induce anhedonic-like behavior, which can be measured by a decrease in preference for a sweetened solution over water (sucrose preference test). In this model, this compound was shown to cause a significant reduction in anhedonia, indicating its potential to reverse this key depressive symptom. nih.govresearchgate.net
Investigation of Cognitive Enhancing Properties of this compound in Preclinical Models
Cognitive impairment is a common and debilitating side effect associated with both depression and some antidepressant treatments. biospace.comeletsonline.com Preclinical studies have therefore investigated the effects of this compound on cognitive function.
The object recognition task is a widely used behavioral assay to assess learning and memory in rodents. Studies evaluating this compound in this task found that the compound was devoid of cognitive dulling effects. nih.gov Furthermore, in vivo microdialysis studies in freely moving rats have shown that this compound significantly increases acetylcholine (B1216132) levels in the frontoparietal cortex in a dose-dependent manner. researchgate.netresearchgate.net
Table 2: Effect of this compound on Acetylcholine Levels
| Brain Region | Effect of this compound |
|---|
The pro-cognitive effects of this compound represent a significant area of interest. bioworld.comexpresspharma.in By increasing acetylcholine levels in key brain regions associated with cognitive function, this compound may not only avoid the cognitive side effects of other antidepressants but could actively improve cognitive skills. biospace.comresearchgate.net This potential for cognitive enhancement supports the therapeutic utility of this compound in disorders where cholinergic decline is a feature. researchgate.net Preclinical data suggest that this compound has the ability to improve cognitive skills, which is a notable advantage over many current antidepressant therapies that can cause cognitive dulling. eletsonline.com
Onset Characterization of Antidepressant-like Effects in Behavioral Paradigms
The rapidity of action is a critical objective in the development of novel antidepressant medications. Preclinical studies investigating this compound have focused on determining the onset of its antidepressant-like effects using established behavioral models. A key study utilized the reduction in submissive behavior assay to assess how quickly the compound elicits a therapeutic-like response. The findings from this research indicate that the antidepressant-like effects of Ropanicant (this compound) manifested within one week of treatment, a notable improvement compared to the longer onset of action associated with many conventional antidepressants. nih.govresearchgate.netbioworld.combiospace.com
In addition to the reduction in submissive behavior, the forced swim test (FST) is a widely used paradigm to screen for antidepressant efficacy. In this test, rodents are placed in a container of water from which they cannot escape. A common behavioral response is immobility, which is interpreted as a state of behavioral despair. Antidepressant compounds typically reduce the duration of immobility, suggesting an increase in coping behavior. This compound has demonstrated antidepressant-like properties in the rat forced swimming test. nih.gov
Another significant aspect of its preclinical profile is the alleviation of anhedonia, a core symptom of depression characterized by a reduced ability to experience pleasure. In a chronic mild stress model, this compound's effect on anhedonia was evaluated using the sucrose (B13894) preference test. The results showed a significant reduction in anhedonia, further supporting its potential as a treatment for depressive disorders. nih.govresearchgate.netresearchgate.net
| Behavioral Paradigm | Key Finding | Timeframe of Onset |
|---|---|---|
| Reduction in Submissive Behavior Assay | Demonstrated antidepressant-like activity. nih.gov | Within one week of treatment. nih.govresearchgate.net |
| Forced Swim Test (FST) | Exhibited antidepressant-like properties. nih.gov | Not explicitly stated. |
| Sucrose Preference Test (Chronic Mild Stress Model) | Significant reduction in anhedonia. nih.govresearchgate.net | Not explicitly stated. |
Specificity of Behavioral Effects and Locomotor Activity Assessment
A crucial aspect of developing new central nervous system (CNS) therapeutics is to ensure that the observed behavioral effects are specific to the targeted condition and not a result of generalized changes in motor activity. The preclinical evaluation of this compound has included specific assessments to rule out confounding effects on locomotor activity.
Studies have shown that this compound does not impact locomotor activity at doses significantly higher than those required for its antidepressant-like effects. researchgate.net This suggests that the observed efficacy in models like the forced swim test is not due to a general increase in motor stimulation. An open field assay, a common method to assess general locomotor activity and anxiety-like behavior, revealed no CNS stimulant or depressant effects following repeated administration of this compound. suven.com
Furthermore, this compound was evaluated for its potential addiction liability using a behavioral sensitization assay, with no liability found. suven.com In assessments of motor coordination and muscle relaxation using the Rota-rod assay, this compound showed no effect on skeletal muscles. suven.com A modified Irwin's test, which is a comprehensive observational method to detect overt behavioral, physiological, and neurotoxic effects, also showed no significant effects in rats within the therapeutic dose range. suven.com These findings collectively indicate a high degree of specificity for its antidepressant-like effects without confounding influences on general activity or motor control.
| Assessment Method | Parameter Measured | Result |
|---|---|---|
| Open Field Assay | General locomotor activity, CNS stimulation/depression. suven.com | No stimulant or depressant effects with repeated administration. suven.com |
| Behavioral Sensitization Assay | Addiction liability. suven.com | No addiction liability observed. suven.com |
| Rota-rod Assay | Motor coordination and skeletal muscle effects. suven.com | No effect on skeletal muscles. suven.com |
| Modified Irwin's Test | Overt behavioral, physiological, and neurotoxic effects. suven.com | No significant effects at therapeutic doses. suven.com |
Pharmacological Interactions and Combination Research with Suvn 911
Synergistic or Additive Effects with Conventional Antidepressant Agents (e.g., Citalopram)
Research into the interaction between SUVN-911 and the selective serotonin (B10506) reuptake inhibitor (SSRI) citalopram (B1669093) has been conducted to assess potential synergistic or additive antidepressant-like effects. A key preclinical study utilized the mouse Forced Swim Test (FST), a widely used behavioral model to screen for antidepressant efficacy. In this model, a reduction in the duration of immobility is indicative of an antidepressant-like effect.
The study investigated the effects of this compound and citalopram administered alone and in combination. When administered as monotherapy, both a sub-effective dose of this compound and a sub-effective dose of citalopram did not significantly reduce the immobility time of the mice compared to the vehicle-treated control group. However, the co-administration of the same sub-effective doses of this compound and citalopram resulted in a significant potentiation of the antidepressant-like effect, as evidenced by a marked reduction in immobility time. This finding suggests a synergistic interaction between this compound and citalopram, where their combined effect is greater than the sum of their individual effects at sub-therapeutic doses.
| Treatment Group | Effect on Immobility Time | Conclusion |
|---|---|---|
| Vehicle Control | Baseline Immobility | Standard behavioral response |
| This compound (sub-effective dose) | No significant change | No antidepressant-like effect at this dose |
| Citalopram (sub-effective dose) | No significant change | No antidepressant-like effect at this dose |
| This compound + Citalopram (sub-effective doses) | Significant reduction | Potentiation of antidepressant-like effect |
Combined Modulatory Actions with Other Nicotinic Receptor Ligands (e.g., Methyllycaconitine (B43530), TC-5214)
To further elucidate the specific role of the α4β2 nAChR in the observed synergistic effect with citalopram, studies also explored the interactions of citalopram with other nicotinic receptor ligands, namely methyllycaconitine (MLA) and TC-5214. MLA is a selective antagonist of the α7 nicotinic acetylcholine (B1216132) receptor, while TC-5214 is another α4β2 nAChR antagonist.
The investigation aimed to determine if the potentiation effect was specific to this compound's mechanism of action. In the mouse Forced Swim Test, the combination of a sub-effective dose of citalopram with either MLA or TC-5214 was examined. The results indicated that neither MLA nor TC-5214, when co-administered with a sub-effective dose of citalopram, produced a significant reduction in immobility time. This lack of potentiation with other nicotinic antagonists suggests that the synergistic effect observed with this compound may be specific to its particular pharmacological properties, although the underlying mechanisms for this specificity require further investigation.
| Treatment Group | Effect on Immobility Time | Conclusion |
|---|---|---|
| Vehicle Control | Baseline Immobility | Standard behavioral response |
| Citalopram (sub-effective dose) + Methyllycaconitine (MLA) | No significant change | No potentiation of antidepressant-like effect |
| Citalopram (sub-effective dose) + TC-5214 | No significant change | No potentiation of antidepressant-like effect |
Preclinical Pharmacokinetics and Metabolism of Suvn 911
Oral Bioavailability and Central Nervous System Penetration in Preclinical Species
Studies in multiple preclinical species, including rats, were conducted to ascertain the oral bioavailability and brain penetration of SUVN-911. The compound was found to be well-absorbed into the systemic circulation following oral administration, demonstrating excellent oral bioavailability. suven.comsuven.com This is a crucial feature for a drug intended for chronic outpatient use.
A key requirement for a drug targeting CNS disorders is the ability to cross the blood-brain barrier effectively. Preclinical assessments confirmed that this compound exhibits good brain penetration. researchgate.netresearchgate.netpatsnap.combiospace.com In rat models, the brain-to-plasma concentration ratio was found to be approximately 2.0, indicating that the compound readily enters the central nervous system to engage its therapeutic target. suven.com Pharmacokinetic studies in Wistar rats provided further insight into its profile following oral administration. medchemexpress.com
| Species | Parameter | Value | Reference |
|---|---|---|---|
| Rat | Brain-to-Plasma Ratio | ~2.0 | suven.com |
| Wistar Rat | AUC (3 mg/kg, p.o.) | 3507 ng*h/mL | medchemexpress.com |
| Wistar Rat | T1/2 (3 mg/kg, p.o.) | 3.34 hours | medchemexpress.com |
Metabolic Stability and Biotransformation Pathways in Animal Models
The metabolic fate of this compound was investigated using in vitro models from various species to predict its clearance and potential for drug-drug interactions. These studies utilized liver microsomes, which contain the primary enzymes responsible for drug metabolism. suven.com
This compound demonstrated moderate metabolic stability in liver microsomes from rats, dogs, monkeys, and humans. suven.com This suggests a rate of metabolic clearance that is not so rapid as to preclude a viable dosing regimen, nor so slow as to risk excessive accumulation. Importantly, investigations into the metabolites formed showed a similar profile across the preclinical species (rat, dog) and humans. suven.com No unique human metabolites were observed, which simplifies the interpretation of preclinical toxicology data and lowers the risk of unexpected metabolic pathways in humans. suven.com The specific biotransformation pathways have not been detailed in publicly available literature.
| Parameter | Finding | Species | Reference |
|---|---|---|---|
| Metabolic Stability | Moderate | Rat, Dog, Monkey, Human (Liver Microsomes) | suven.com |
| Metabolite Profile | Similar across species | Rat, Dog, Human | suven.com |
| Unique Human Metabolites | None observed | N/A | suven.com |
Advanced Analytical Methodologies for Quantification of this compound (e.g., Ultra-High Performance Liquid Chromatography-Mass Spectrometry/Mass Spectrometry)
To accurately determine the concentration of this compound in biological matrices during preclinical and clinical studies, a sensitive and specific analytical method was developed and validated. researchgate.net An ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method was established for the quantification of this compound in plasma and urine. researchgate.net
The methodology involves an initial liquid-liquid extraction step to isolate the compound from the biological matrix. researchgate.net Chromatographic separation is then achieved using an Acquity UPLC® BEH C18 column (2.1 × 50 mm, 1.7 μm) with a gradient mobile phase consisting of 0.01M ammonium (B1175870) acetate (B1210297) and acetonitrile. researchgate.net
Detection and quantification are performed using a QTRAP mass spectrometer operating in positive ionization mode. researchgate.net The instrument is set to selective reaction monitoring (SRM) mode, which provides high selectivity and sensitivity for detecting the specific mass transitions of this compound. researchgate.net This validated UHPLC-MS/MS method was successfully utilized for analyzing samples from pharmacokinetic studies, demonstrating its robustness and reliability for bioanalysis. researchgate.net The stability of this compound was thoroughly established in blood, plasma, and urine under various storage conditions to ensure sample integrity. researchgate.net
Strategic Drug Discovery and Preclinical Development of Suvn 911
Rational Design and Lead Optimization Strategies for Novel Chemical Entities
The rational design of SUVN-911 focused on targeting the α4β2 nAChR, a receptor implicated in mood regulation and cognitive function. wikipedia.orgbiospace.com This receptor was selected based on its high expression in the brain and its role in vital biological functions that are impaired in MDD. biospace.com The design process aimed to identify a molecule with high potency and selectivity for the α4β2 subtype while demonstrating favorable drug-like properties. guidetopharmacology.orgsuven.comunimi.it
Lead optimization strategies involved a series of chemical modifications aimed at enhancing the compound's affinity for the α4β2 receptor and improving its selectivity against other targets, such as the ganglionic α3β4 receptor. patsnap.comunimi.it These efforts also focused on optimizing pharmacokinetic properties, including oral bioavailability and brain penetration. patsnap.comresearchgate.netsuven.com The resulting molecule, this compound, is described as a potent α4β2 receptor ligand with a reported Ki value of 1.5 nM. patsnap.comunimi.it It has demonstrated significantly lower binding affinity towards the α3β4 receptor (>10 µM) and exhibited selectivity over a broad panel of other biological targets. patsnap.comunimi.it The compound is an orally active, brain-penetrant novel chemical entity. biospace.comeletsonline.com
Comprehensive Preclinical Development Pathway and Investigational New Drug (IND) Enabling Studies
The preclinical development of this compound involved a comprehensive evaluation of its pharmacological, behavioral, and neurochemical properties. patsnap.comnih.govresearchgate.net Studies were conducted to assess its antidepressant-like activity using established animal models, such as the forced swimming test (FST) and differential reinforcement of low rate -72 s (DRL-72 s). patsnap.comnih.govresearchgate.net These studies indicated that this compound possesses antidepressant-like properties. nih.govresearchgate.net A significant reduction in anhedonia was also observed in the sucrose (B13894) preference test. researchgate.netnih.govresearchgate.net
Neurochemical characterization revealed that oral administration of this compound led to a significant increase in serotonin (B10506) and brain-derived neurotrophic factor (BDNF) levels in the cortex, which may contribute to its antidepressant effects. wikipedia.orgresearchgate.netnih.govresearchgate.net A reduction in Iba1 activity was also noted. researchgate.netnih.govresearchgate.net The onset of antidepressant-like effect in preclinical models appeared to be within a week of treatment. researchgate.netnih.govresearchgate.net
IND-enabling studies included extensive safety pharmacology and toxicology evaluations, including long-term studies up to 9 months in animals. biospace.combusiness-standard.comeletsonline.comexpresspharma.in These studies are crucial for assessing the potential risks of a new drug before it is tested in humans. This compound completed all preclinical safety, early toxicology, and GLP toxicology studies prior to the initiation of Phase 1 clinical trials. biospace.comeletsonline.com The preclinical data supported the progression of this compound into human clinical development. patsnap.comresearchgate.netnih.gov
Intellectual Property Landscape and Patent Protection for this compound
Suven Life Sciences has actively pursued intellectual property protection for this compound. Patents covering the compound and its use have been granted in major global markets. suven.comexpresspharma.in These patents represent the exclusive intellectual property resulting from Suven's internal discovery research efforts. biospace.com As of 2014, Suven had been granted a product patent in the USA (8653071) specifically for a class of selective alpha-4-beta-2 compounds, including this compound, for the treatment of disorders associated with neurodegenerative diseases, valid through 2030. biospace.com This patent landscape provides a foundation for the commercialization of this compound. suven.comexpresspharma.inbiospace.com
Integration of this compound within Neuroscience Research Pipelines and Future Preclinical Directions
This compound is a key component of Suven Life Sciences' neuroscience research pipeline, which is focused on discovering and developing novel chemical entities for CNS disorders, including cognitive disorders, MDD, sleep disorders, psychiatric disorders, pain, and inflammation. suven.com The company's research targets include various receptors such as serotonin 6, serotonin 4, histamine (B1213489) 3, nicotinic acetylcholine (B1216132) (Alpha4beta2), muscarinic M1, muscarinic M4, and P2X purinoceptor 7. suven.com
This compound's mechanism of action as an α4β2 nAChR antagonist positions it within a class of compounds being investigated for their potential therapeutic utility in depressive disorders and potentially other neurological conditions. wikipedia.orgpatsnap.comnih.govresearchgate.net Preclinical studies have highlighted its potential for a faster onset of action compared to conventional antidepressants and its differentiating features regarding cognitive effects. biospace.comresearchgate.neteletsonline.comexpresspharma.in
While this compound has progressed into clinical trials for MDD, ongoing research may explore its potential in other neuroscience indications where α4β2 nAChRs play a significant role. wikipedia.org The preclinical data demonstrating increased serotonin and BDNF levels, along with effects on anhedonia and cognitive measures in animal models, provide a basis for further investigation within the broader neuroscience research landscape. wikipedia.orgresearchgate.netnih.govresearchgate.net Future preclinical directions could involve further exploring the precise mechanisms underlying its rapid onset of action and its potential benefits on cognitive function in various CNS disorder models.
Exploration of Expanded Therapeutic Applications for Suvn 911
Investigation in Models of Neurodegenerative Disorders (e.g., Alzheimer's Disease Pathology)
Research has explored the potential utility of SUVN-911 in the context of neurodegenerative disorders, particularly those characterized by cholinergic dysfunction, such as Alzheimer's disease. Preclinical studies have investigated the effects of this compound on neurochemical markers relevant to these conditions.
One preclinical study conducted in conscious, freely moving rats examined the impact of orally administered this compound on acetylcholine (B1216132) levels in the frontoparietal cortex. The study found that this compound significantly increased acetylcholine levels in this brain region in a dose-dependent manner. researchgate.net
Research Finding: Oral administration of this compound at doses of 10.0 and 30.0 mg/kg significantly increased acetylcholine levels in the frontoparietal cortex of conscious, freely moving rats. researchgate.net
This finding supports the potential therapeutic utility of this compound in disorders where a decline in cholinergic function is a prominent feature, including Alzheimer's disease and other forms of dementia. researchgate.net While the primary focus of this compound development has been MDD, ongoing research is examining its possible use in treating neurodegenerative disorders such as Alzheimer's disease. wikipedia.org
Broader Relevance of Alpha4 Beta2 Nicotinic Acetylcholine Receptor Modulation in Central Nervous System Therapies
The α4β2 nAChR subtype is one of the most prevalent nAChR subtypes in the brain and plays a crucial role in various neurological processes, including cognitive function, mood regulation, and neurotransmitter release. acs.orgnih.govpatsnap.comusp.br These receptors are widely distributed in key brain areas implicated in CNS disorders, such as the thalamus, basal ganglia, striatum, hypothalamus, amygdala, hippocampus, and cortex. acs.orgusp.brnih.gov
Modulation of α4β2 nAChRs has garnered significant attention as a therapeutic approach for a range of CNS disorders. nih.govpatsnap.comusp.brnih.gov Beyond nicotine (B1678760) addiction, where varenicline, a partial agonist of α4β2 nAChRs, is used for smoking cessation, α4β2 nAChR modulators are being investigated for their potential in treating various neuropsychiatric and neurodegenerative conditions. patsnap.com
The cognitive-enhancing properties associated with modulating α4β2 nAChRs make them promising targets for conditions like Alzheimer's disease and other dementias, where improving memory and cognitive function is a key therapeutic goal. patsnap.com Dysregulation of cholinergic systems, involving nAChRs, has also been implicated in mood disorders such as depression and anxiety, suggesting that modulating α4β2 nAChRs could help restore balance in relevant neurotransmitter systems. patsnap.com Furthermore, α4β2 nAChR modulators have shown promise in the realm of pain management, potentially by altering neurotransmitter release and neuronal excitability in the central nervous system. patsnap.comnih.gov
The pharmacological modulation of α4β2 nAChRs, whether through agonists, partial agonists, antagonists like this compound, or positive allosteric modulators (PAMs), represents a versatile strategy with potential therapeutic applications across a spectrum of CNS disorders where cholinergic signaling is disrupted or implicated in pathology. unimi.itacs.orgnih.govpatsnap.comusp.brnih.gov
Q & A
Q. How should interdisciplinary teams structure collaborations to investigate this compound's translational potential?
- Methodological Answer :
- Role Allocation : Define clear responsibilities (e.g., chemists for synthesis, biologists for in vivo testing).
- Data Integration : Use collaborative platforms (e.g., LabArchives) for real-time data sharing.
- Ethical Compliance : Adhere to ARRIVE guidelines for animal studies and obtain IRB approval for human cell-line use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
